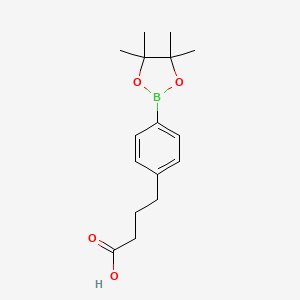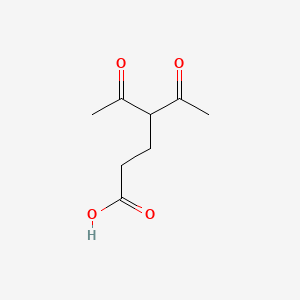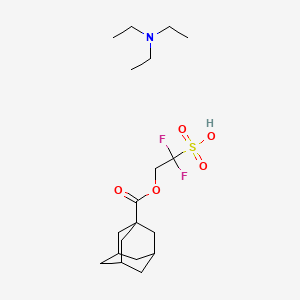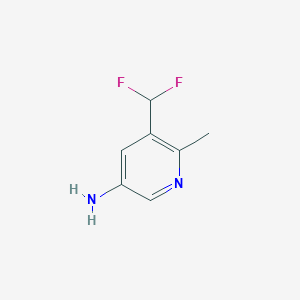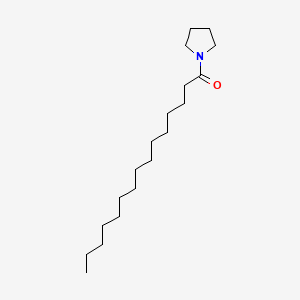
1-Bromo-2-iodo-4-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-iodo-4-isopropoxybenzene is an organic compound with the molecular formula C9H10BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and isopropoxy groups. This compound is of interest in organic synthesis and research due to its unique structure and reactivity.
Preparation Methods
The synthesis of 1-Bromo-2-iodo-4-isopropoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination and iodination of 4-isopropoxybenzene. The reaction conditions often include the use of bromine and iodine in the presence of a catalyst such as iron or aluminum chloride. The industrial production methods may involve multi-step synthesis, starting from simpler benzene derivatives and introducing the substituents in a controlled manner .
Chemical Reactions Analysis
1-Bromo-2-iodo-4-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-2-iodo-4-isopropoxybenzene is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the synthesis of materials with specific electronic or optical properties.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions
Mechanism of Action
The mechanism of action of 1-Bromo-2-iodo-4-isopropoxybenzene in chemical reactions involves electrophilic aromatic substitution. The bromine and iodine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various substituted products. The isopropoxy group can also influence the reactivity of the compound by donating electron density to the benzene ring, making it more reactive towards electrophiles .
Comparison with Similar Compounds
1-Bromo-2-iodo-4-isopropoxybenzene can be compared with other similar compounds such as:
4-Bromo-1-iodo-2-isopropoxybenzene: Similar structure but different substitution pattern.
4-Bromo-2-iodo-1-isopropylbenzene: Similar substituents but different positions on the benzene ring.
1-Bromo-2-isopropoxybenzene: Lacks the iodine substituent, making it less reactive in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs .
Properties
Molecular Formula |
C9H10BrIO |
|---|---|
Molecular Weight |
340.98 g/mol |
IUPAC Name |
1-bromo-2-iodo-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H10BrIO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 |
InChI Key |
CXOBOBUCJAGXDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


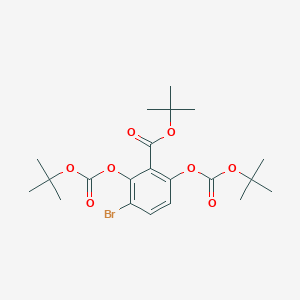
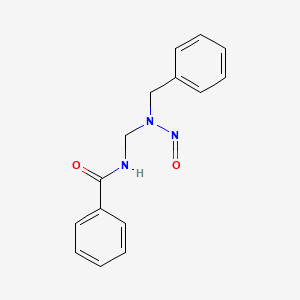
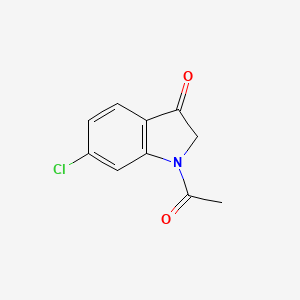
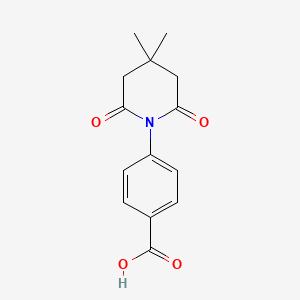
![N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride](/img/structure/B13937676.png)
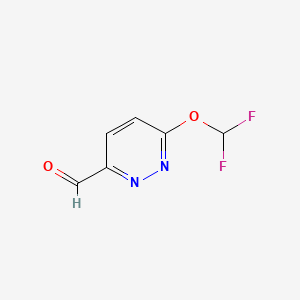
![4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone](/img/structure/B13937692.png)
![2-Buten-1-one, 1-[(6Z)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13937693.png)
